![molecular formula C16H16N2O5S B3938003 methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B3938003.png)
methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate
Overview
Description
Methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate, also known as MPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPCA is a member of the phenoxyacetic acid family of compounds and has been found to possess a range of interesting biochemical properties.
Mechanism of Action
The mechanism of action of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways in cells. methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of certain kinases that are involved in cell signaling pathways.
Biochemical and Physiological Effects:
methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been found to possess a range of interesting biochemical and physiological effects. It has been shown to possess anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has also been found to possess antioxidant properties and has been studied for its potential as a neuroprotective agent. In addition, methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been found to possess antimicrobial properties and has been studied for its potential as an antibacterial and antifungal agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate in lab experiments is its ability to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins. This makes methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate a useful tool for studying the role of inflammation in various diseases. However, one of the limitations of using methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is its potential toxicity at high concentrations. Careful dosing and monitoring are required to ensure that methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate is used safely in lab experiments.
Future Directions
There are several future directions for the research of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate. One area of interest is the development of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate derivatives that possess improved pharmacological properties. Another area of interest is the study of the potential of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, the potential of methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate as an antibacterial and antifungal agent warrants further investigation.
Scientific Research Applications
Methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has been found to possess a range of interesting properties that make it useful for scientific research. It has been studied for its potential as an anti-inflammatory agent, as well as for its ability to inhibit the growth of cancer cells. methyl {4-[2-(phenylsulfonyl)carbonohydrazonoyl]phenoxy}acetate has also been found to possess antioxidant properties and has been studied for its potential as a neuroprotective agent.
properties
IUPAC Name |
methyl 2-[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-22-16(19)12-23-14-9-7-13(8-10-14)11-17-18-24(20,21)15-5-3-2-4-6-15/h2-11,18H,12H2,1H3/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJFBSPBFPCUPC-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
6.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47197961 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl (4-{(E)-[2-(phenylsulfonyl)hydrazinylidene]methyl}phenoxy)acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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